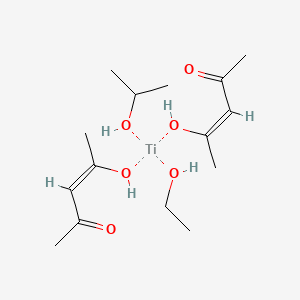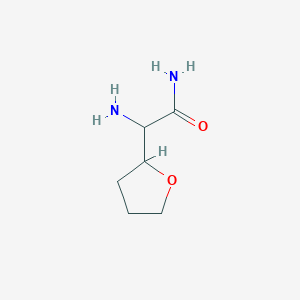
2-Amino-2-(oxolan-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(oxolan-2-yl)acetamide is represented by the InChI code1S/C6H12N2O2/c7-5(6(8)9)4-2-1-3-10-4/h4-5H,1-3,7H2,(H2,8,9) . The molecular weight is 144.17 g/mol. Physical And Chemical Properties Analysis
The physical form of 2-Amino-2-(oxolan-2-yl)acetamide is oil . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „2-Amino-2-(oxolan-2-yl)acetamid“ gesucht, aber es scheint, dass online nur begrenzte Informationen über spezifische Anwendungen für diese Verbindung verfügbar sind. Die Suchergebnisse umfassen hauptsächlich Produktlisten und Sicherheitsdatenblätter von Chemielieferanten wie Sigma-Aldrich , anstatt detaillierte Forschungsstudien oder Anwendungen.
Safety and Hazards
The safety information for 2-Amino-2-(oxolan-2-yl)acetamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Biochemische Analyse
Biochemical Properties
2-Amino-2-(oxolan-2-yl)acetamide is known to interact with several enzymes, proteins, and other biomolecules. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular function. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. For instance, 2-Amino-2-(oxolan-2-yl)acetamide has been observed to interact with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Cellular Effects
The effects of 2-Amino-2-(oxolan-2-yl)acetamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, 2-Amino-2-(oxolan-2-yl)acetamide can alter cell function, leading to changes in cell growth, differentiation, and apoptosis. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further affecting cellular behavior .
Molecular Mechanism
At the molecular level, 2-Amino-2-(oxolan-2-yl)acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways. Furthermore, 2-Amino-2-(oxolan-2-yl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(oxolan-2-yl)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-2-(oxolan-2-yl)acetamide remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(oxolan-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Amino-2-(oxolan-2-yl)acetamide exerts its optimal effects without causing harm .
Metabolic Pathways
2-Amino-2-(oxolan-2-yl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis and degradation of specific metabolites, thereby influencing the overall metabolic flux within cells. The compound’s interaction with enzymes such as oxidoreductases and transferases is crucial for its involvement in these pathways, affecting the levels of key metabolites and the overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-Amino-2-(oxolan-2-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 2-Amino-2-(oxolan-2-yl)acetamide is essential for its biological activity, as it determines the concentration of the compound in various tissues and its availability for biochemical reactions .
Subcellular Localization
2-Amino-2-(oxolan-2-yl)acetamide exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that 2-Amino-2-(oxolan-2-yl)acetamide is present in the right place at the right time to exert its effects on cellular processes .
Eigenschaften
IUPAC Name |
2-amino-2-(oxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(6(8)9)4-2-1-3-10-4/h4-5H,1-3,7H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGELMENIUCSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
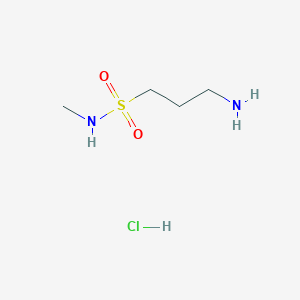
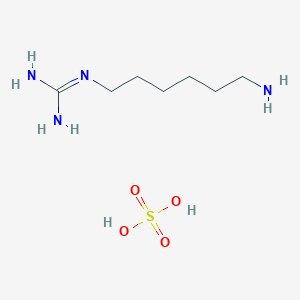

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

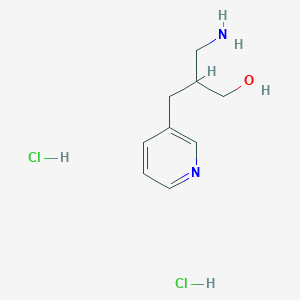
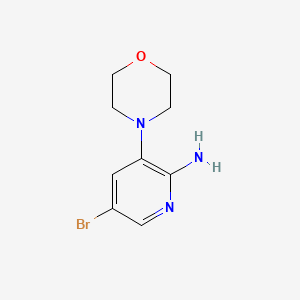
![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)
